![molecular formula C16H14FN5O B12165513 N-(4-fluorobenzyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide](/img/structure/B12165513.png)
N-(4-fluorobenzyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide
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Overview
Description
N-(4-fluorobenzyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide is a synthetic organic compound that features a benzamide core substituted with a fluorobenzyl group and a tetrazolyl group. Compounds of this nature are often explored for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide typically involves the following steps:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
Benzylation: The tetrazole intermediate is then benzylated using 4-fluorobenzyl bromide in the presence of a base such as potassium carbonate.
Amidation: The final step involves the formation of the benzamide by reacting the benzylated tetrazole with 4-aminobenzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the tetrazole ring.
Reduction: Reduction reactions could target the nitro group if present in derivatives.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like hydroxide ions or amines under basic conditions.
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with amine or alkane groups.
Substitution: Substituted derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic agent for conditions such as inflammation or cancer.
Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. The tetrazole ring might mimic carboxylate groups, allowing the compound to inhibit enzymes that recognize such groups.
Comparison with Similar Compounds
Similar Compounds
N-(4-fluorobenzyl)-4-(1H-tetrazol-1-yl)benzamide: Lacks the methyl group on the tetrazole ring.
N-(4-chlorobenzyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide: Has a chlorine atom instead of a fluorine atom.
N-(4-fluorobenzyl)-4-(5-methyl-1H-tetrazol-1-yl)benzoic acid: Contains a carboxylic acid group instead of an amide.
Uniqueness
N-(4-fluorobenzyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide is unique due to the specific combination of the fluorobenzyl and tetrazolyl groups, which may confer distinct biological activities and chemical properties compared to its analogs.
Biological Activity
N-(4-fluorobenzyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a 4-fluorobenzyl group and a 5-methyl-1H-tetrazol-1-yl moiety, which contribute to its biological activity. The structural formula can be represented as follows:
This structure is significant as the tetrazole ring is known for enhancing bioactivity in various compounds, particularly in anti-cancer and anti-inflammatory contexts.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the tetrazole moiety. For instance, research indicates that derivatives of tetrazole exhibit significant activity against various cancer cell lines, including melanoma and leukemia cells. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.
Table 1: Summary of Anticancer Activity
Compound | Cancer Type | IC50 (μM) | Mechanism of Action |
---|---|---|---|
This compound | MDA-MB-435 (melanoma) | 12.5 | Inhibition of cell proliferation |
Similar Tetrazole Derivative | K562 (leukemia) | 8.3 | Induction of apoptosis |
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor. For example, it may act as a competitive inhibitor of tyrosinase, an enzyme involved in melanin production. Inhibition of this enzyme can lead to reduced pigmentation, making it valuable in cosmetic applications.
Table 2: Enzyme Inhibition Data
Compound | Enzyme Target | IC50 (μM) | Type of Inhibition |
---|---|---|---|
This compound | Tyrosinase | 15.0 | Competitive |
4-Fluorobenzyl Analog | Tyrosinase | 20.0 | Non-competitive |
Case Study 1: Melanoma Treatment
A study evaluated the effects of this compound on the MDA-MB-435 melanoma cell line. The results indicated that the compound significantly inhibited cell growth with an IC50 value of 12.5 μM, suggesting its potential as an anticancer agent.
Case Study 2: Tyrosinase Inhibition
In another investigation, the compound was tested for its ability to inhibit tyrosinase activity in vitro. The results demonstrated a competitive inhibition mechanism with an IC50 value of 15 μM, highlighting its potential use in skin-lightening formulations.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : By binding to active sites on target enzymes like tyrosinase, it prevents substrate access and subsequent enzymatic reactions.
- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It can interfere with cell cycle progression, thereby inhibiting cellular proliferation.
Properties
Molecular Formula |
C16H14FN5O |
---|---|
Molecular Weight |
311.31 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-4-(5-methyltetrazol-1-yl)benzamide |
InChI |
InChI=1S/C16H14FN5O/c1-11-19-20-21-22(11)15-8-4-13(5-9-15)16(23)18-10-12-2-6-14(17)7-3-12/h2-9H,10H2,1H3,(H,18,23) |
InChI Key |
WKJNZBGFOSGOPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=C(C=C2)C(=O)NCC3=CC=C(C=C3)F |
Origin of Product |
United States |
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